

Synthesis of Novel Derivatives from 14-Bromo-1-tetradecanol: Application Notes and Protocols

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Compound of Interest

Compound Name: 14-Bromo-1-tetradecanol

Cat. No.: B1271965

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This document provides detailed protocols for the synthesis of a variety of functional derivatives from the versatile starting material, **14-Bromo-1-tetradecanol**. This bifunctional molecule, featuring a primary bromide and a primary alcohol, serves as a valuable building block for creating novel compounds with applications in drug delivery, materials science, and biochemical probes. The following sections detail the synthetic routes, experimental procedures, and expected outcomes for the preparation of ether, ester, azide, cyanide, and thiol derivatives.

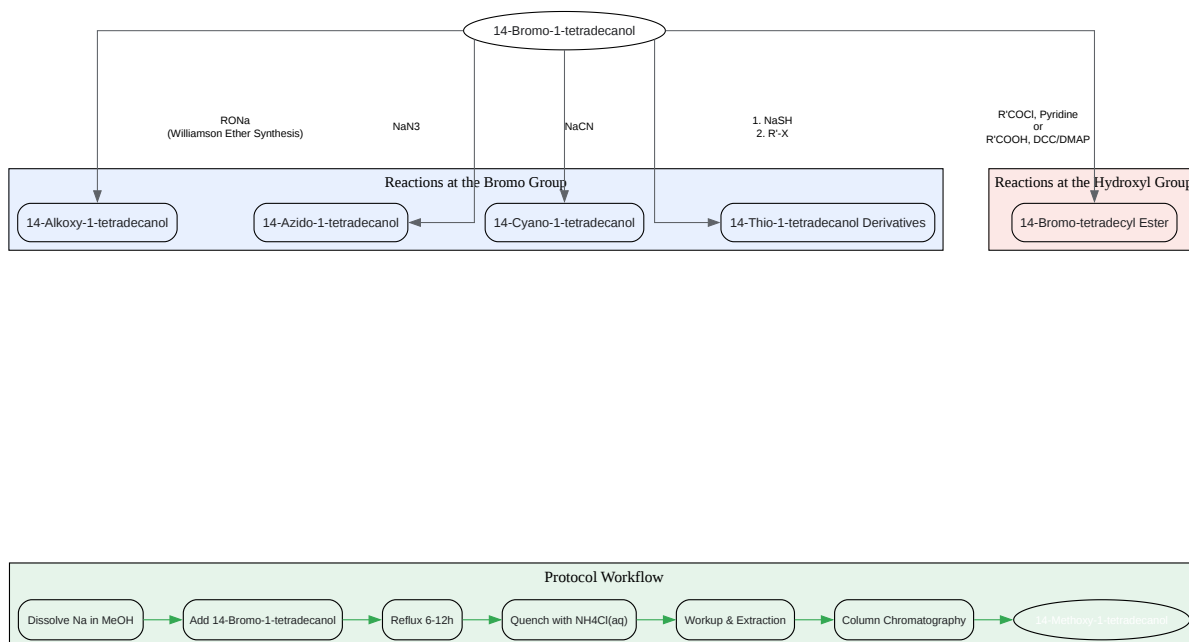
Introduction

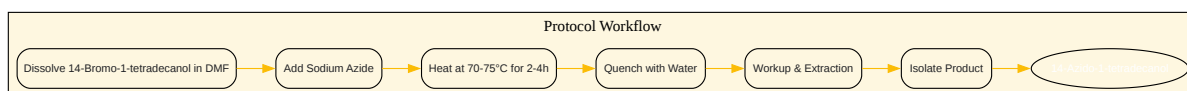
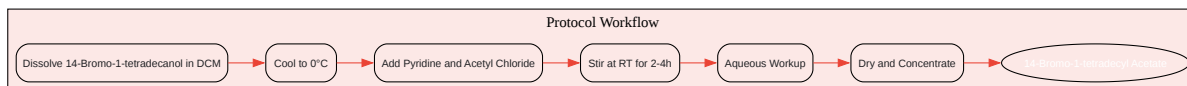
14-Bromo-1-tetradecanol is a long-chain aliphatic compound containing two reactive functional groups: a terminal bromo group susceptible to nucleophilic substitution and a terminal hydroxyl group that can undergo reactions such as esterification and etherification. This unique structure allows for selective modification at either end of the C14 chain, enabling the synthesis of a diverse range of derivatives. These derivatives can be utilized as surfactants, drug carriers, or as linkers in bioconjugation chemistry. This guide outlines standardized procedures for the synthesis of key derivatives, complete with quantitative data and workflow visualizations.

Core Synthetic Pathways

The primary synthetic transformations involving **14-Bromo-1-tetradecanol** are nucleophilic substitution at the carbon bearing the bromine atom and reactions at the hydroxyl group. The choice of reagents and reaction conditions allows for the selective targeting of one functional group while preserving the other. In some cases, protection of the hydroxyl group may be necessary to achieve the desired transformation at the bromide terminus.

A general overview of the synthetic possibilities is illustrated in the diagram below.





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